N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide typically involves the cyclocondensation reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in N,N-dimethylformamide (DMF) with a few drops of acetic acid . This reaction yields the key intermediate, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) in methanol can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine-3-carboxamide: This compound has a carboxamide group at a different position, leading to different chemical and biological properties.
Uniqueness
N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
80537-13-9 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-12(2)10(14)9-7-8-5-3-4-6-13(8)11-9/h3-7H,1-2H3 |
InChI Key |
VRCISVYSFKRTKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.